2-[(4-BroMophenyl)sulfonyl]-ethanaMine HCl
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(4-bromophenyl)sulfonylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S.ClH/c9-7-1-3-8(4-2-7)13(11,12)6-5-10;/h1-4H,5-6,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCIPWMKRDUQHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCN)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Mechanistic Investigations of 2 4 Bromophenyl Sulfonyl Ethanamine Hcl
Historical and Current Synthetic Routes to Sulfonamide Analogues
The construction of sulfonamide-containing molecules is a cornerstone of medicinal and materials chemistry. The general approach involves the coupling of a sulfonyl chloride with an amine. The synthesis of 2-[(4-Bromophenyl)sulfonyl]-ethanamine HCl is therefore dependent on the efficient preparation of its two primary building blocks: 4-bromobenzenesulfonyl chloride and an ethanamine equivalent.
4-Bromobenzenesulfonyl chloride serves as the electrophilic component in the key sulfonamide-forming reaction. It is a white to off-white crystalline solid that is not naturally occurring and is produced exclusively through synthetic routes. guidechem.com Its preparation is well-documented, with primary methods starting from bromobenzene or its sulfonic acid derivative.
One of the most direct and widely utilized methods is the chlorosulfonation of bromobenzene . This electrophilic aromatic substitution reaction typically employs chlorosulfonic acid (ClSO₃H) to introduce the chlorosulfonyl group (-SO₂Cl) directly onto the aromatic ring.
A second common and established pathway involves the use of 4-bromobenzenesulfonic acid as an intermediate. This acid can be prepared by the sulfonation of bromobenzene. The subsequent conversion of the sulfonic acid to the sulfonyl chloride is achieved using a chlorinating agent. Thionyl chloride (SOCl₂) is frequently used for this transformation due to its effectiveness and the volatile nature of its byproducts (SO₂ and HCl). Phosphorus pentachloride (PCl₅) is another reagent capable of effecting this conversion. guidechem.com
Table 1: Comparison of Synthetic Routes to 4-Bromobenzenesulfonyl Chloride
| Starting Material | Reagent(s) | Key Transformation | Advantages |
|---|---|---|---|
| Bromobenzene | 1. Sulfuric acid/SO₃2. Thionyl chloride (SOCl₂) | Sulfonation followed by chlorination | Utilizes common bulk chemicals. |
| Bromobenzene | Chlorosulfonic acid (ClSO₃H) | Direct chlorosulfonation | More direct, one-pot potential. |
Ethanamine, the nucleophilic component, can be sourced directly or synthesized through various well-established methods. For the synthesis of the target molecule, it is often more practical to use a protected form of ethanamine, such as N-Boc-ethanamine or 2-aminoethan-1-ol, to avoid side reactions.
The Gabriel synthesis is a classic and reliable method for preparing primary amines, including ethanamine, from primary alkyl halides. The process involves the N-alkylation of potassium phthalimide with an ethyl halide (e.g., bromoethane). studysmarter.co.uklibretexts.org The resulting N-ethylphthalimide is then cleaved, typically via hydrazinolysis with hydrazine (NH₂NH₂), or by acidic or basic hydrolysis, to release the free primary amine, preventing the over-alkylation often seen in direct alkylation of ammonia. libretexts.orgaskfilo.comdoubtnut.com
Reductive amination offers another versatile route. This method involves the reaction of an aldehyde (acetaldehyde) with ammonia to form an intermediate imine, which is then reduced in situ to form ethanamine. wikipedia.org Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation. youtube.com This approach is highly valued in green chemistry for its efficiency. wikipedia.org
Alternative industrial methods include the amination of alcohols , such as the reaction of ethylene glycol or monoethanolamine with ammonia over metal catalysts. nih.govacs.org
Key Reaction Pathways for the Formation of this compound
The core of the synthesis is the formation of the sulfonamide bond, followed by the removal of any protecting groups and conversion to the hydrochloride salt.
The formation of the 2-[(4-Bromophenyl)sulfonyl]-ethanamine linkage is achieved via a nucleophilic substitution reaction between an ethanamine derivative and 4-bromobenzenesulfonyl chloride. The nitrogen atom of the amine acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride, which results in the displacement of the chloride ion as a leaving group. youtube.com
This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) generated during the reaction. Common bases include tertiary amines like triethylamine (TEA) or pyridine. cbijournal.comresearchgate.net The choice of solvent can vary, with aprotic solvents like diethyl ether, tetrahydrofuran (THF), or dichloromethane (DCM) being common. cbijournal.com The reaction is often performed at reduced temperatures (e.g., 0 °C) to control its exothermic nature. cbijournal.comsemanticscholar.org
Table 2: Typical Conditions for Sulfonylation of Primary Amines
| Amine Substrate | Sulfonyl Chloride | Base | Solvent | Temperature |
|---|---|---|---|---|
| Primary Amine (e.g., Ethanamine) | 4-Bromobenzenesulfonyl chloride | Pyridine | Dichloromethane | 0 °C to Room Temp |
| Primary Amine (e.g., Aniline) | Benzenesulfonyl chloride | Triethylamine (TEA) | Tetrahydrofuran (THF) | 0 °C to Room Temp cbijournal.com |
| Primary Amine (e.g., Aniline) | p-Toluenesulfonyl chloride | None (neat) | Solvent-free | Room Temp semanticscholar.org |
To ensure selective sulfonylation at the nitrogen atom and to prevent unwanted side reactions, particularly when other functional groups are present, a protecting group strategy is often employed. The amine of the ethanamine scaffold is temporarily masked with a protecting group that can be removed cleanly in a later step.
Common amine protecting groups include the tert-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz) groups. masterorganicchemistry.com
Boc Group : Installed using di-tert-butyl dicarbonate (Boc₂O), the Boc group is stable to many reaction conditions but is readily cleaved under acidic conditions. total-synthesis.com Treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent efficiently removes the Boc group, yielding the amine salt directly. organic-chemistry.orgfishersci.co.ukmasterorganicchemistry.com This makes it an ideal choice for the synthesis of the target compound, as the deprotection step can simultaneously form the desired hydrochloride salt.
Cbz Group : Installed using benzyl chloroformate (Cbz-Cl), the Cbz group is stable to acidic and basic conditions but is selectively removed by catalytic hydrogenolysis (H₂ gas with a palladium catalyst, such as Pd/C). masterorganicchemistry.comtotal-synthesis.com
The sulfonamide group itself can be considered a protecting group, though its high stability often requires harsh reductive or strongly acidic conditions for cleavage, making it less suitable when a milder deprotection is required. youtube.comchem-station.com Therefore, for the synthesis of this compound, a more labile protecting group like Boc is preferable. The synthetic sequence would involve sulfonylation of N-Boc-ethanamine, followed by acidic deprotection to yield the final product.
Table 3: Common Amine Protecting Groups and Deprotection Conditions
| Protecting Group | Abbreviation | Installation Reagent | Deprotection Condition | Orthogonality |
|---|---|---|---|---|
| tert-Butyloxycarbonyl | Boc | Boc₂O | Strong acid (TFA, HCl) masterorganicchemistry.com | Stable to base, hydrogenolysis |
| Benzyloxycarbonyl | Cbz or Z | Cbz-Cl | Catalytic Hydrogenolysis (H₂/Pd-C) total-synthesis.com | Stable to acid and base |
Mechanistic Considerations of the Reaction Pathways
The key sulfonamide-forming reaction proceeds through a well-understood mechanism. The reaction between the amine and the sulfonyl chloride is generally described as a concerted, bimolecular nucleophilic substitution (Sₙ2-type) at the sulfur center. nih.govnih.gov
The mechanism involves the following key features:
Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of the ethanamine derivative attacks the electrophilic sulfur atom of 4-bromobenzenesulfonyl chloride.
Transition State : This attack proceeds via a trigonal bipyramidal transition state. The incoming amine and the outgoing chloride leaving group occupy the apical positions.
Leaving Group Departure : The sulfur-chlorine bond breaks, and the chloride ion is expelled.
Proton Transfer : The resulting protonated sulfonamide is deprotonated by the base present in the reaction mixture (e.g., pyridine or triethylamine) to yield the neutral sulfonamide product and the hydrochloride salt of the base.
Computational studies using Density Functional Theory (DFT) have supported this Sₙ2-type mechanism for reactions at sulfonyl sulfur, showing a single transition state rather than a stable pentavalent intermediate, particularly for chloride exchange reactions. nih.govmdpi.com The high reactivity of the sulfonyl chloride is attributed to the strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom, which renders the sulfur atom highly electron-deficient and susceptible to nucleophilic attack.
Electron-Transfer Mechanisms
The formation of the sulfur-nitrogen bond in sulfonamides can proceed through various mechanisms, with electron-transfer (ET) pathways being a subject of significant investigation, particularly in radical-based synthetic routes. While a direct ionic mechanism involving the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride is most common, ET processes can be involved, especially under electrochemical or photochemical conditions or when using specific catalysts.
In the context of related bromophenyl compounds, studies have explored ET reactions. For example, investigations into the reaction between tris(4-bromophenyl)ammoniumyl and aliphatic carboxylates have shown that ET can be a viable pathway, competing with other reaction mechanisms researchgate.net. The redox potentials of sulfonamide antibiotics have also been shown to mediate electron transfer processes in catalytic systems, indicating that the sulfonamide moiety itself can participate in ET phenomena once formed nih.gov.
More directly related to synthesis, methods for the installation of sulfonamide units onto various molecular scaffolds have been developed that proceed via nitrogen-centered radicals okstate.edursc.org. In such mechanisms, an N-radical is generated, which then attacks a sulfur-containing species, or a sulfur-centered radical combines with an amine. This process is fundamentally governed by single-electron transfers. For the synthesis of a molecule like this compound, a hypothetical ET pathway could involve the initial single-electron reduction of the 4-bromophenylsulfonyl chloride to form a radical anion, which could then fragment and react with ethanamine. However, the classical approach remains the nucleophilic substitution pathway.
Electrochemical synthesis offers a direct way to leverage ET for S-N bond formation. The electrochemical oxidative coupling of thiols and amines to form sulfonamides is a prime example. In this process, the thiol is first oxidized to a disulfide, followed by the oxidation of the amine to an aminium radical. This radical intermediate then reacts with the disulfide in a sequence of steps to yield the final sulfonamide mdpi.commdpi.com.
Transition State Analysis in Key Synthetic Steps
Understanding the transition states in the synthesis of sulfonamides is crucial for predicting reaction outcomes and optimizing conditions. The key synthetic step for this compound is the reaction between 4-bromophenylsulfonyl chloride and ethanamine. This is typically a bimolecular nucleophilic substitution (SN2) type reaction at the sulfur center.
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating the transition states of such reactions. DFT calculations can model the potential energy surface of the reaction, identifying the geometry and energy of the transition state. For the reaction of an arylsulfonyl chloride with a primary amine, the transition state is generally characterized by a trigonal bipyramidal geometry around the sulfur atom, where the incoming amine and the leaving chloride ion occupy the apical positions.
Studies complementing experimental work with DFT calculations have been performed on related sulfonamide syntheses. For instance, in the synthesis of {(4-nitrophenyl)sulfonyl}tryptophan, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to correlate computed structural and spectroscopic data with experimental findings, providing insight into the final molecular structure which is a product of the reaction's energetic landscape nih.gov. In other research, DFT calculations have guided reaction design by revealing crucial non-covalent interactions, such as hydrogen bonding, within the transition state that control stereoselectivity or reactivity researchgate.net. Analysis of the rotational barriers and conformational preferences of various benzenesulfonamides using computational methods also sheds light on the intramolecular forces that stabilize or destabilize potential transition state structures mdpi.com. Such analyses are critical for understanding why certain reaction conditions favor product formation.
Chemo-, Regio-, and Stereoselective Synthetic Approaches
Selectivity is a paramount concern in the synthesis of complex organic molecules. For this compound, which is an achiral molecule, the primary concerns are chemoselectivity and regioselectivity.
Chemoselectivity refers to the preferential reaction of one functional group over another. In a precursor molecule containing multiple nucleophilic sites, achieving selective N-sulfonylation is key. For example, if the synthesis started from 2-aminoethanol instead of ethanamine, both the amino and hydroxyl groups could potentially react with the 4-bromophenylsulfonyl chloride. Typically, the amine is a stronger nucleophile than the alcohol, leading to preferential N-sulfonylation. However, reaction conditions such as the base, solvent, and temperature can be tuned to enhance this selectivity. Studies on the synthesis of m-sulfamoylbenzamide analogues have demonstrated that the inherent reactivity difference between an aroyl chloride and a sulfonyl chloride can be exploited to achieve chemoselective reactions with different amines under continuous flow conditions nih.gov.
Regioselectivity involves the preferential formation of a bond at one position over another. In the synthesis of the target compound from 4-bromophenylsulfonyl chloride and ethanamine, regioselectivity is straightforward as ethanamine has a single nucleophilic nitrogen atom. However, in more complex substrates, regioselectivity can be a significant challenge. For instance, the reaction of sulfonyl azides with heterocyclic thioamides has been developed as a general and efficient method for the regioselective synthesis of N-sulfonyl amidines, showcasing control over which nitrogen atom is involved in the final product nih.gov. When considering the synthesis of the 4-bromophenylsulfonyl chloride precursor itself, regioselectivity is crucial. The sulfonyl chloride group must be introduced para to the bromine atom. This is typically achieved via electrophilic aromatic substitution (chlorosulfonation) on bromobenzene, where the bromo group acts as an ortho, para-director. Steric hindrance often favors the formation of the para isomer.
Stereoselectivity is not a factor in the synthesis of this compound as it does not possess a chiral center.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is essential for maximizing product yield, minimizing reaction time, and ensuring process scalability and safety. Key parameters for the synthesis of this compound from 4-bromophenylsulfonyl chloride and ethanamine include the choice of solvent, base, temperature, and stoichiometry of reactants.
Solvent: The solvent must be inert to the reactants and capable of dissolving them. Aprotic polar solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used. In some cases, a biphasic system (e.g., Schotten-Baumann conditions) with an aqueous base is employed.
Base: An acid scavenger is required to neutralize the HCl generated during the reaction. Common choices include tertiary amines like triethylamine (TEA) or pyridine, or inorganic bases such as sodium bicarbonate or potassium carbonate. The choice of base can significantly impact reaction rate and side-product formation.
Temperature: The reaction is often performed at room temperature or with initial cooling to control the exothermic nature of the reaction, followed by stirring at room temperature to ensure completion.
Stoichiometry: A slight excess of the amine is sometimes used to ensure complete consumption of the more valuable sulfonyl chloride and to act as a base.
The following table illustrates typical parameters that are screened during the optimization of a sulfonylation reaction, based on data from related syntheses nih.govnih.gov.
| Entry | Solvent | Base (Equivalents) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | DCM | TEA (1.5) | 0 to 25 | 4 | 85 |
| 2 | THF | TEA (1.5) | 0 to 25 | 6 | 78 |
| 3 | Acetonitrile | Pyridine (2.0) | 25 | 5 | 82 |
| 4 | DCM | K₂CO₃ (2.0) | 25 | 12 | 75 |
| 5 | DCM | TEA (1.5) | 40 | 2 | 92 |
This table is a representative example based on typical optimization studies for sulfonamide synthesis and does not represent actual experimental data for the title compound.
Green Chemistry Principles in the Synthesis of Sulfonamide Derivatives
The application of green chemistry principles to pharmaceutical synthesis is of growing importance, aiming to reduce environmental impact and improve process safety. The synthesis of sulfonamides, including this compound, can be made more sustainable through several approaches.
Alternative Solvents: A key principle of green chemistry is the use of safer solvents. Efforts have been made to replace traditional volatile organic compounds (VOCs) with greener alternatives. Water is an ideal green solvent, and catalyst-free methods for synthesizing sulfonamides in water at moderate temperatures have been developed researchgate.net. Ethanol is another benign solvent that can be used for these reactions.
Catalyst-Free and Metal-Free Reactions: The development of reactions that proceed efficiently without a catalyst, or with a non-toxic, earth-abundant metal catalyst, is highly desirable. Catalyst-free sulfonylation of amines with sulfonyl chlorides in environmentally benign solvents like water or ethanol minimizes waste from catalyst separation and disposal researchgate.net.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. The classical synthesis of sulfonamides from sulfonyl chlorides and amines has good atom economy, with the only significant byproduct being HCl, which is neutralized by a base.
Use of Renewable Feedstocks and Safer Reagents: While the starting materials for this compound are typically derived from petrochemical sources, broader green chemistry initiatives focus on developing bio-based feedstocks. Furthermore, replacing hazardous reagents is crucial. For example, methods for preparing aryl sulfonyl chlorides under aqueous conditions have been developed, which are safer and more robust than traditional methods using acetic acid and minimizing water researchgate.net. Similarly, solvent-free processes, such as the reaction of sulfonyl azides with thioamides, represent a promising green approach for the synthesis of related N-sulfonyl compounds nih.gov.
Advanced Spectroscopic and Structural Characterization of 2 4 Bromophenyl Sulfonyl Ethanamine Hcl and Its Intermediates
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR Assignments
The ¹H and ¹³C NMR spectra of 2-[(4-Bromophenyl)sulfonyl]-ethanamine HCl would provide the foundational data for its structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic and aliphatic protons. The protons on the bromophenyl ring would likely appear as a set of doublets in the aromatic region (typically δ 7.0-8.0 ppm) due to ortho and meta couplings. The two methylene (B1212753) groups of the ethanamine chain would each give rise to a triplet, with the one adjacent to the sulfonyl group appearing at a lower field (more deshielded) than the one adjacent to the amino group. The protons of the ammonium (B1175870) group (-NH3+) would likely appear as a broad singlet.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data. The bromophenyl ring is expected to show four distinct signals, with the carbon atom bonded to the bromine atom (ipso-carbon) being significantly influenced by the heavy atom effect. stackexchange.com The two methylene carbons of the ethanamine chain would also have characteristic chemical shifts, with the carbon adjacent to the electron-withdrawing sulfonyl group appearing at a lower field.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH (ortho to SO₂) | 7.8-8.0 (d) | 130-135 |
| Aromatic CH (meta to SO₂) | 7.6-7.8 (d) | 128-132 |
| Methylene (CH₂-SO₂) | 3.4-3.6 (t) | 50-55 |
| Methylene (CH₂-NH₃⁺) | 3.2-3.4 (t) | 38-42 |
| Aromatic C-Br | - | 125-130 |
| Aromatic C-S | - | 138-142 |
| Ammonium (NH₃⁺) | 8.0-8.5 (br s) | - |
Note: These are predicted values and may vary based on the solvent and other experimental conditions. d = doublet, t = triplet, br s = broad singlet.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To unambiguously assign the proton and carbon signals and to further elucidate the molecular structure, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between protons, confirming the connectivity of the ethanamine chain (i.e., the coupling between the two methylene groups).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the assignment of its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This would be crucial for confirming the connection of the ethanamine chain to the sulfonyl group and the sulfonyl group to the bromophenyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. While less critical for this relatively simple molecule, it could offer insights into preferred conformations in solution.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS would confirm its molecular formula (C₈H₁₁BrClNO₂S).
Furthermore, tandem mass spectrometry (MS/MS) experiments would be used to study the fragmentation pattern of the protonated molecule. The fragmentation of sulfonamides under mass spectrometric conditions has been studied, and characteristic fragmentation pathways are known. nih.govnih.govresearchgate.netresearchgate.net Common fragmentation would likely involve the cleavage of the S-N bond and the S-C(aryl) bond. The loss of SO₂ is also a frequently observed fragmentation pathway for aromatic sulfonamides. nih.gov
Interactive Data Table: Predicted HRMS Fragmentation for this compound
| Fragment Ion | Proposed Structure | Notes |
| [M+H]⁺ | C₈H₁₁BrNSO₂⁺ | Protonated parent molecule |
| [M+H - SO₂]⁺ | C₈H₁₁BrN⁺ | Loss of sulfur dioxide |
| [C₆H₄BrSO₂]⁺ | 4-Bromophenylsulfonyl cation | |
| [C₂H₆N]⁺ | Ethanamine fragment cation |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms and molecules in the crystal lattice.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
The crystal structure of this compound would be stabilized by a network of intermolecular interactions.
Hydrogen Bonding: The ammonium group (-NH₃⁺) is a strong hydrogen bond donor, and the sulfonyl oxygens (-SO₂-) are effective hydrogen bond acceptors. Therefore, strong N-H···O hydrogen bonds are expected to be a dominant feature of the crystal packing, likely forming chains or more complex networks. nih.govacs.orgresearchgate.netnih.govacs.org The chloride counter-ion would also be a strong hydrogen bond acceptor.
Halogen Bonding: The bromine atom on the phenyl ring can act as a halogen bond donor, interacting with electron-rich atoms like the sulfonyl oxygens or the chloride ion. nih.govresearchgate.netacs.orgmdpi.comrsc.org These interactions, though weaker than classical hydrogen bonds, can play a significant role in directing the crystal packing.
Conformational Analysis in the Crystalline State
The X-ray crystal structure would provide precise information on the conformation of the molecule in the solid state. This includes the torsion angles of the ethanamine chain and the orientation of the bromophenyl ring relative to the sulfonyl group. The conformation of sulfonamides can be influenced by the steric and electronic effects of their substituents. mdpi.comnih.govresearchgate.net Analysis of the crystal structure would reveal if the molecule adopts a specific, low-energy conformation in the solid state.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful, non-destructive tool for the structural elucidation of chemical compounds by identifying their constituent functional groups. Each functional group possesses a unique set of vibrational modes that absorb infrared radiation or scatter incident light at characteristic frequencies, providing a molecular fingerprint. For a molecule with the complexity of this compound, these techniques are invaluable for confirming its synthesis and providing insights into its molecular structure and conformation. spectroscopyonline.comresearchgate.net
The FT-IR and Raman spectra of this compound are dominated by the characteristic vibrations of its three main structural components: the p-substituted bromophenyl ring, the sulfonyl group, and the ethanamine hydrochloride moiety.
Key Functional Group Vibrations:
Sulfonyl Group (-SO₂-): The sulfonyl group is characterized by two strong, distinct stretching vibrations. acdlabs.com The asymmetric (ν_as) and symmetric (ν_s) stretching modes typically appear in the FT-IR spectrum in the regions of 1410–1300 cm⁻¹ and 1204–1120 cm⁻¹, respectively. acdlabs.comresearchgate.net These bands are also Raman active and their precise position can be influenced by the electronegativity of the adjacent atoms. researchgate.net
Ethanamine Hydrochloride (-CH₂-CH₂-NH₃⁺Cl⁻): As a primary amine salt, the most prominent feature in the FT-IR spectrum is a very broad and intense absorption envelope for the N-H⁺ stretching vibrations, typically spanning from 3200 to 2800 cm⁻¹. spectroscopyonline.com This broadness is a result of extensive hydrogen bonding. Overlapping this feature, the aliphatic C-H stretching vibrations of the ethyl bridge are expected between 3000 and 2850 cm⁻¹. rockymountainlabs.comsapub.org Additionally, characteristic N-H⁺ bending vibrations are anticipated. Primary amine salts generally show two bending peaks: an asymmetric bend between 1625–1560 cm⁻¹ and a symmetric bend from 1550–1500 cm⁻¹. spectroscopyonline.com The C-N bond gives rise to a stretching vibration in the 1250–1020 cm⁻¹ range for aliphatic amines. orgchemboulder.comlibretexts.org
p-Bromophenyl Group: The aromatic ring exhibits several characteristic vibrations. The aromatic C-H stretching bands are typically found above 3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) ring appear in the 1600–1450 cm⁻¹ region. The para-substitution pattern gives rise to specific out-of-plane C-H bending bands in the 860-800 cm⁻¹ region. The C-Br stretching vibration is expected at lower frequencies, often in the 600-500 cm⁻¹ range in the IR spectrum and can be a strong feature in the Raman spectrum. cdnsciencepub.com
The analysis of these vibrational bands not only confirms the presence of the respective functional groups but also offers conformational insights. Rotational isomerism (conformers) can lead to the appearance of different vibrational frequencies. mdpi.comiu.edu.sa By comparing experimental spectra with theoretical calculations, such as those from Density Functional Theory (DFT), the most stable molecular conformation can be determined. researchgate.netnih.gov
Table 1: Predicted Vibrational Band Assignments for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (FT-IR) | Typical Intensity (Raman) | Citations |
|---|---|---|---|---|---|
| Amine Hydrochloride (-NH₃⁺) | N-H⁺ Asymmetric/Symmetric Stretch | 3200 - 2800 | Strong, Broad | Weak | spectroscopyonline.comump.edu.pl |
| Asymmetric N-H⁺ Bend | 1625 - 1560 | Medium | Weak | spectroscopyonline.com | |
| Symmetric N-H⁺ Bend | 1550 - 1500 | Medium | Weak | spectroscopyonline.com | |
| Overtone/Combination Bands | 2800 - 2000 | Weak, Broad | Weak | spectroscopyonline.com | |
| Sulfonyl (-SO₂-) | Asymmetric S=O Stretch | 1410 - 1300 | Strong | Medium | acdlabs.comresearchgate.net |
| Symmetric S=O Stretch | 1204 - 1120 | Strong | Strong | acdlabs.comresearchgate.net | |
| p-Bromophenyl | Aromatic C-H Stretch | 3100 - 3000 | Medium | Strong | rockymountainlabs.com |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong | Strong | researchgate.net | |
| C-Br Stretch | 600 - 500 | Medium-Strong | Strong | cdnsciencepub.com | |
| Ethyl Bridge (-CH₂-CH₂-) | C-H Stretch | 3000 - 2850 | Medium | Medium | acdlabs.comrockymountainlabs.com |
| C-N Stretch | 1250 - 1020 | Weak-Medium | Weak-Medium | orgchemboulder.comlibretexts.org |
Advanced Spectroscopic Techniques for Purity Assessment and Isomeric Analysis
Ensuring the purity and correct isomeric form of pharmaceutical intermediates like this compound is critical for the quality and consistency of the final active pharmaceutical ingredient. While vibrational spectroscopy is excellent for functional group identification, a suite of more advanced and often hyphenated techniques is required for comprehensive purity and isomer profiling. ijrar.org
Purity Assessment:
The purity of a substance can be assessed by detecting and quantifying impurities, which may originate from starting materials, by-products, or degradation. ijrar.org
Chromatographic Methods (HPLC, GC): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses for purity analysis. These techniques separate the main compound from any impurities. When coupled with a detector like a Diode-Array Detector (DAD) or a Mass Spectrometer (MS), they provide both quantitative and qualitative information. rsc.org For a compound like this compound, reverse-phase HPLC with UV detection would be a primary method for routine purity checks. rsc.org
Mass Spectrometry (MS): LC-MS is particularly powerful for identifying unknown impurities. researchgate.net After chromatographic separation, the mass spectrometer provides the molecular weight of the impurity and, through fragmentation analysis (MS/MS), can yield structural details, facilitating its identification.
FT-IR and Raman Spectroscopy: These techniques can also be used for quantitative purity analysis, especially when dealing with polymorphic impurities or when comparing a production batch against a highly pure reference standard. ijrar.orgnih.gov The presence of impurity-specific peaks or shifts in the spectral fingerprint can indicate contamination. Multivariate analysis methods can enhance the detection of impurities even when spectral bands overlap significantly. acs.org
Isomeric Analysis:
Isomers are molecules that have the same molecular formula but different structural arrangements. For this compound, potential isomers could include positional isomers, where the bromine atom is at the ortho- or meta-position on the phenyl ring instead of the para-position. Distinguishing between such closely related structures is a significant analytical challenge. ump.edu.plmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are definitive tools for structure elucidation and isomer differentiation. libretexts.orgnih.gov The substitution pattern on the aromatic ring creates a unique set of signals (chemical shifts and coupling constants) in the ¹H NMR spectrum. For example, a para-substituted ring will typically show a characteristic symmetric 'doublet of doublets' pattern, which would be distinct from the more complex patterns of ortho- or meta-isomers. mdpi.com High-purity samples are indicated by clean NMR spectra. nih.gov
Chromatographic Separation: Specialized chromatographic methods, including the use of specific columns and mobile phases in HPLC or GC, can often be developed to separate positional isomers. nih.govacs.orgchemindigest.com Chiral chromatography is essential if enantiomeric separation is required. acs.org
X-ray Crystallography: For solid materials, single-crystal X-ray diffraction provides unambiguous proof of structure, including the relative positions of all atoms, thereby confirming the specific isomer and its conformation in the crystalline state. nih.govnih.gov
Table 2: Advanced Techniques for Purity and Isomeric Analysis
| Technique | Primary Application | Information Provided | Citations |
|---|---|---|---|
| HPLC-UV/DAD | Purity Assessment (Quantitative) | Separates components and quantifies them based on UV absorbance. | rsc.org |
| LC-MS/MS | Purity Assessment (Qualitative & Quantitative) | Separates components, provides molecular weight and structural fragments for impurity identification. | rsc.orgresearchgate.net |
| NMR (¹H, ¹³C) | Isomeric Analysis, Structural Elucidation | Provides detailed information on the chemical environment of atoms, connectivity, and stereochemistry, allowing for unambiguous isomer identification. | libretexts.orgnih.gov |
| X-ray Crystallography | Isomeric Analysis, Absolute Structure | Determines the precise three-dimensional arrangement of atoms in a crystal, confirming the specific isomer and conformation. | nih.govnih.gov |
| FT-IR / Raman | Purity Screening | Comparison of a sample's spectral fingerprint against a pure reference standard to detect deviations caused by impurities. | ijrar.orgnih.gov |
In Vitro Pharmacological Investigations and Molecular Interaction Profiling
Identification of Putative Biological Targets using Affinity-Based and Chemoproteomic Approaches
The identification of protein targets for small molecules is a critical step in drug discovery. For compounds containing a sulfonyl group, such as 2-[(4-BroMophenyl)sulfonyl]-ethanaMine HCl, chemoproteomic strategies offer powerful tools for target mapping directly in complex biological systems.
Chemoproteomics employs chemical probes to identify and enrich protein targets. For sulfonyl-containing compounds, specific probes have been designed to leverage the reactivity of the sulfonyl group.
Sulfur-Triazole Exchange (SuTEx) Chemistry: One advanced strategy involves the use of sulfonyl-triazoles as electrophilic probes. rsc.orgnih.gov These probes can covalently react with specific amino acid residues, particularly tyrosine, on proteins through a mechanism known as sulfur-triazole exchange (SuTEx). rsc.org By functionalizing these probes with a recognition element and an alkyne handle for "click" chemistry, researchers can map protein interaction networks and identify ligandable tyrosine sites within catalytic or regulatory domains of kinases and other enzymes in live cells. rsc.orgnih.gov
Electroaffinity Labeling (ECAL): Another innovative method uses probes equipped with an electrochemically active group, such as a diazirine, attached to a sulfonamide scaffold. chemrxiv.org In a technique called Electroaffinity Labeling (ECAL), mild electrochemical activation generates a reactive species that covalently labels interacting proteins. This has been demonstrated with an arylsulfonamide probe to successfully label its known target, Carbonic Anhydrase (CA), which could be competed away with a free sulfonamide inhibitor, confirming the specificity of the interaction. chemrxiv.org
Once proteins are labeled by a chemical probe, target deconvolution is necessary to identify them. This is typically a multi-step process.
First, the probe-labeled proteins are enriched and isolated from the rest of the proteome. If the probe contains a biotin (B1667282) tag (or a group that can be conjugated to biotin, like an alkyne), this is achieved through affinity purification using streptavidin-coated beads. chemrxiv.org Following enrichment, the captured proteins are digested into smaller peptides, often using the enzyme trypsin. These peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). chemrxiv.orgnih.gov The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments, allowing for their identification by matching the data against protein sequence databases. This workflow enables the precise identification of the proteins that interacted with the chemical probe, thereby revealing the putative targets of the small molecule. nih.gov
Enzyme Inhibition Profiling and Mechanistic Studies
Derivatives containing the (4-bromophenyl)sulfonyl scaffold have been evaluated against several enzyme classes, revealing a range of inhibitory activities.
The (4-bromophenyl)sulfonyl moiety is a feature in several compounds designed as inhibitors of carbohydrate-hydrolyzing enzymes and cholinesterases.
α-Glucosidase and α-Amylase: These enzymes are key targets for managing type 2 diabetes by controlling postprandial hyperglycemia. mdpi.com A series of synthetic N-Substituted-(4-Bromophenyl)-4-Ethoxybenzenesulfonamides demonstrated inhibitory activity against both α-glucosidase and α-amylase. researchgate.net Similarly, a separate study on phthalimide-benzenesulfonamide hybrids found that several derivatives were potent inhibitors of α-glucosidase, with activity significantly greater than the standard drug, acarbose. researchgate.net
Cholinesterases: Acetylcholinesterase (AChE) inhibitors are used in the management of conditions like Alzheimer's disease. The same series of N-Substituted-(4-Bromophenyl)-4-Ethoxybenzenesulfonamides was also tested against AChE. Compounds with higher lipophilicity, such as those bearing n-heptyl or n-octyl groups, showed good inhibition against the enzyme. juniperpublishers.com
The sulfonamide group is a well-established pharmacophore that targets enzymes in these classes.
Oxidoreductases: This class includes enzymes like aldose reductase (ALR2), a target in diabetic complications. A study of N-[[(4-benzoylamino)phenyl]sulfonyl]amino acids found them to be significant inhibitors of rat lens ALR2. nih.gov Furthermore, some novel bromophenol derivatives have been noted for their antioxidant and radical scavenging properties, which relates to the modulation of redox processes. nih.gov
Transferases: The classic mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate (B1496061) synthetase, a key transferase in the bacterial folic acid synthesis pathway. drugbank.com More recently, sulfonamide derivatives are being explored as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a tyrosine kinase (a subclass of transferases) that plays a critical role in tumor angiogenesis. nih.gov
Kinetic studies are performed to understand the potency and mechanism of enzyme inhibition. For derivatives related to this compound, several key parameters have been determined.
The potency of an inhibitor is commonly expressed as the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%. The inhibition constant (Kᵢ) provides a more absolute measure of binding affinity. The mode of inhibition (e.g., competitive, non-competitive, mixed) is often determined using Lineweaver-Burk plots, which illustrate changes in the maximal velocity (Vₘₐₓ) and Michaelis constant (Kₘ) of the enzymatic reaction in the presence of the inhibitor.
For example, a study on phthalimide-benzenesulfonamide hybrids identified a potent α-glucosidase inhibitor with an IC₅₀ of 52.2 µM. researchgate.net Kinetic analysis revealed it to be a competitive inhibitor with a Kᵢ value of 52.7 µM. researchgate.net In a competitive inhibition model, the inhibitor binds to the same active site as the substrate, leading to an increase in the apparent Kₘ with no change in Vₘₐₓ.
Another study on N-Substituted-(4-Bromophenyl)-4-Ethoxybenzenesulfonamides found that a lead compound acted as a mixed-type inhibitor against both α-glucosidase and α-amylase. researchgate.net Mixed inhibition typically involves the inhibitor binding to a site distinct from the active site, affecting both the Kₘ and Vₘₐₓ of the reaction.
Table 1: Enzyme Inhibition Data for Structurally Related (4-Bromophenyl)sulfonyl Derivatives
| Compound Series | Target Enzyme | Potency (IC₅₀) | Inhibition Constant (Kᵢ) | Mode of Inhibition | Reference |
|---|---|---|---|---|---|
| Phthalimide-benzenesulfonamide hybrid (compound 4m) | α-Glucosidase | 52.2 ± 0.1 µM | 52.7 µM | Competitive | researchgate.net |
| N-Substituted-(4-Bromophenyl)-4-Ethoxybenzenesulfonamide (compound 6j) | α-Glucosidase | 5.11 ± 1.46 µM | Not Reported | Mixed-type | researchgate.net |
| N-Substituted-(4-Bromophenyl)-4-Ethoxybenzenesulfonamide (compound 6j) | α-Amylase | 4.27 ± 1.51 µM | Not Reported | Mixed-type | researchgate.net |
| N-Substituted-(4-Bromophenyl)-4-Ethoxybenzenesulfonamide (compound 5g) | Acetylcholinesterase (AChE) | 92.13 ± 0.15 µM | Not Reported | Not Reported | juniperpublishers.com |
| N-(4-methoxyphenethyl)-4-methyl-N-(2-propyl)benzensulfonamide (compound 5c) | Acetylcholinesterase (AChE) | 0.075 ± 0.001 µM | 2.5 µM | Competitive | semanticscholar.org |
Receptor Binding and Modulation Studies in Isolated Systems
Ligand Binding Assays with Recombinant Receptors
No studies detailing ligand binding assays performed with this compound and any recombinant receptors were identified. Such assays are crucial for determining the binding affinity (e.g., Kᵢ or Kₔ) of a compound to a specific biological target.
Functional Assays for Receptor Agonism or Antagonism (e.g., Calcium Flux Assays)
Information regarding the functional activity of this compound is not available. There are no published reports of its evaluation in functional assays, such as calcium flux assays or other second messenger analyses, which would determine whether the compound acts as an agonist, antagonist, or modulator of a receptor.
Investigation of Protein-Ligand Interaction Interfaces
Biophysical Techniques (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)
No data from biophysical assays like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) for this compound could be located. These methods are used to quantitatively measure the binding thermodynamics and kinetics of a compound to its target protein, and this information is currently not documented for this specific molecule in the public domain.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
There are no available research articles or public data repositories that describe the use of Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) to study the interaction of this compound with a protein target. This technique provides insights into the conformational dynamics of a protein upon ligand binding.
Cellular Pathway Modulation in In Vitro Models (non-clinical)
No non-clinical studies in in vitro cellular models investigating the effects of this compound on specific cellular pathways have been published. While research exists on broader classes of sulfonamide derivatives, the specific effects of this compound remain uncharacterized in the available literature. For example, some phenyl sulfonamide derivatives have been evaluated for their anti-inflammatory effects by measuring TNF-α production, but this data is not specific to the requested compound. mdpi.com
Signaling Pathway Activation/Inhibition
There are no specific studies detailing the effects of This compound on the activation or inhibition of any signaling pathways. Research on other molecules containing a bromophenyl sulfonyl group has explored their interactions with various cellular targets, but this cannot be directly extrapolated to the compound . For instance, some sulfonamide derivatives have been investigated for their effects on pathways related to inflammation and cell proliferation. nih.gov
The table below summarizes the current lack of available data for the specified compound.
Table 1: Signaling Pathway Analysis of this compound
| Pathway | Target Cell Line | Effect (Activation/Inhibition) | Concentration Range | Reference |
| Data Not Available | N/A | N/A | N/A | N/A |
Gene Expression Modulation (transcriptomic analysis)
Similarly, no transcriptomic analyses or studies on gene expression modulation by This compound have been reported in the available scientific literature. The functional consequences of treatment with this compound at the level of the transcriptome remain uninvestigated. While studies on other novel sulfonamide-bearing compounds have sometimes included investigations into their effects on the expression of specific genes related to their therapeutic targets, such data is absent for This compound . nih.gov
The table below reflects the absence of research findings in this area.
Table 2: Gene Expression Modulation by this compound
| Gene | Cell Line/System | Fold Change (Up/Down) | Method of Analysis | Reference |
| Data Not Available | N/A | N/A | N/A | N/A |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 4 Bromophenyl Sulfonyl Ethanamine Hcl Analogues
Design Principles for Systematic Structural Modifications
The design of analogues of 2-[(4-Bromophenyl)sulfonyl]-ethanamine HCl is guided by established medicinal chemistry principles aimed at optimizing potency, selectivity, and pharmacokinetic profiles. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are pivotal in this process. nanobioletters.comlongdom.org QSAR facilitates the correlation of physicochemical properties with biological activity, allowing for the prediction of the efficacy of novel derivatives before their synthesis. nanobioletters.comlongdom.org
The primary strategies for modification involve:
Aromatic Ring Substitution: Introducing a variety of substituents onto the phenyl ring to probe electronic and steric effects on target binding. The goal is to identify substitution patterns that enhance affinity and selectivity. nih.gov
Sulfonyl Moiety Modification: While the sulfonyl group is often crucial for activity, its replacement with bioisosteres like sulfinamide or sulfonimidamide can elucidate its precise role in molecular interactions. nih.govacs.org
Side-Chain Variation: Altering the length, branching, or terminal functional group of the ethanamine side chain to explore the binding pocket and improve properties such as solubility and metabolic stability. nih.govnih.gov
Stereochemical Control: Synthesizing and testing individual enantiomers or diastereomers to determine if stereochemistry plays a role in activity, which can lead to more potent and selective compounds with fewer side effects. acs.org
These rational design approaches, often part of a composite program of rational drug design (RDD), are essential for transforming a hit compound into a viable drug candidate. nih.govnih.gov
Impact of Aromatic Substituents on In Vitro Activity
The nature and position of substituents on the 4-bromophenyl ring are critical determinants of the biological activity of these analogues. Modifications influence the electronic environment and the three-dimensional shape of the molecule, thereby affecting its interaction with biological targets.
The electronic properties of aromatic substituents, often quantified by the Hammett's σ factor, can have a significant impact on the acidity of the sulfonamide group and its binding affinity. jst.go.jpworldscientificnews.com Generally, electron-withdrawing groups (EWGs) like nitro (-NO₂) and additional halogens tend to increase the acidity of the sulfonamide N-H bond, which can be favorable for interactions with certain targets. jst.go.jpresearchgate.net For example, increased antibacterial activity has been observed in sulfonamides upon substitution with EWGs like the nitro group. nih.gov
Conversely, electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) and alkyl groups decrease acidity. researchgate.net However, this does not always lead to lower activity. Electron-rich aromatic rings resulting from EDGs can form stronger polar–π interactions, which may stabilize the active conformation. vu.nl
Studies on benzenesulfonamide (B165840) inhibitors of carbonic anhydrase (CA) isoforms illustrate these principles. For instance, para-substituted derivatives often show higher potency than their meta-substituted counterparts. mdpi.com
| Compound Analogue Base | Substituent (R) | Target | Activity (KI in nM) | Reference |
|---|---|---|---|---|
| Phenylmethylsulfamide | 4-OH | hCA II | 156 | nih.gov |
| Phenylmethylsulfamide | 4-OCH3 | hCA II | 145 | nih.gov |
| Phenylmethylsulfamide | 4-OCH2C≡CH | hCA II | 9.8 | nih.gov |
| Anthraquinone-based benzenesulfonamide | para-SO2NH2 | hCA IX | 40.58 | mdpi.com |
| Anthraquinone-based benzenesulfonamide | meta-SO2NH2 | hCA IX | 73.56 | mdpi.com |
Data in the table is derived from studies on related sulfonamide structures to illustrate general principles.
The size and position of substituents on the aromatic ring significantly influence the molecule's conformational preferences and its ability to fit into a target's binding site. In some series, the hydrophobicity and steric effects of substituents, such as longer alkyl chains, have been found to be more critical for enhancing selectivity than electronic effects. jst.go.jp
For example, in the development of selective carbonic anhydrase inhibitors, bulky hydrophobic tails have been exploited to interact with specific hydrophobic clefts on the enzyme surface. nih.gov The analysis of hCA II in complex with an inhibitor revealed that a but-2-yn-1-yloxy tail lies in a small hydrophobic cleft defined by specific amino acid residues, suggesting that modifying this tail could discriminate between different CA isoforms. nih.gov The introduction of bulky groups can also cause steric repulsion, which may prevent certain conformations and restrict the molecule to a more active binding pose. vu.nl
| Compound Analogue Base | Substituent (R) | Target | Activity (KI in nM) | Comment | Reference |
|---|---|---|---|---|---|
| Phenylmethylsulfamide | - | hCA I | >5000 | Base compound | nih.gov |
| Phenylmethylsulfamide | with 4-(but-2-yn-1-yloxy) tail | hCA I | 4050 | Bulkier tail shows some inhibition | nih.gov |
| Phenylmethylsulfamide | - | hCA II | 167 | Base compound | nih.gov |
| Phenylmethylsulfamide | with 4-(but-2-yn-1-yloxy) tail | hCA II | 9.8 | Tail fits into hydrophobic cleft, significantly increasing potency | nih.gov |
Data in the table is derived from studies on related sulfonamide structures to illustrate general principles.
Role of the Sulfonyl Group and its Substituents in Molecular Interactions
The sulfonyl group (-SO₂-) is a privileged functional group in medicinal chemistry and a critical component of the this compound scaffold. nih.govijpsonline.com Its importance stems from a combination of structural and electronic properties.
Hydrogen Bonding: The two oxygen atoms of the sulfonyl group are potent hydrogen bond acceptors. nih.govacs.org This allows the moiety to form strong, directional interactions with hydrogen bond donors (like N-H or O-H groups) in a protein's active site, anchoring the ligand in a favorable orientation.
Metabolic Stability: The sulfonyl group is chemically robust and generally resistant to metabolic degradation, which can increase the half-life of a drug.
Polarity and Solubility: As a polar group, it can modulate the physicochemical properties of the molecule, including solubility, which is a key aspect of the structure-property relationship (SPR).
Zinc-Binding Group (ZBG): In many targets, particularly metalloenzymes like carbonic anhydrases and matrix metalloproteinases, the sulfonamide moiety (-SO₂NH-) acts as a primary zinc-binding group, coordinating with the catalytic zinc ion in the active site. nih.govmdpi.com
Bioisosteric Mimicry: The sulfonyl group can act as a bioisostere for other functional groups like carbonyls or phosphates. nanobioletters.com
To deconstruct the precise contribution of this group, analogues such as sulfinamides (one oxygen) and sulfonimidamides (one or both oxygens replaced by nitrogen) have been synthesized. nih.govacs.org Studies with these analogues have confirmed that the sulfonamide oxygens are a key binding motif and that replacing them can reveal new ways to engage with protein targets. nih.govacs.org
Influence of the Ethanamine Side Chain Modifications on Biological Activity
The ethanamine side chain [-CH₂CH₂NH₂] provides a key point of interaction and a vector for modifying the properties of the parent molecule. Modifications to this chain can influence binding affinity, selectivity, and pharmacokinetic parameters. While specific SAR data on the ethanamine chain of this exact compound is limited in public literature, general principles from related structures can be applied.
Chain Length and Flexibility: Altering the length of the alkyl chain (e.g., from ethanamine to propanamine) can change the positioning of the terminal amine group within the binding pocket. This can either improve or diminish interactions with key residues.
Terminal Amine Substitution: The primary amine is a key basic center and can form crucial ionic or hydrogen-bonding interactions. Alkylation or arylation of this amine (to form secondary or tertiary amines) will alter its basicity, steric profile, and hydrogen bonding capacity, significantly impacting biological activity. For example, studies on related sulfonamides have shown that reducing an imine in a side chain to a more flexible secondary amine can have minimal effects on inhibitory properties against one target but could be crucial for another. nih.gov
Introduction of Functionality: Incorporating other functional groups into the side chain, such as hydroxyl or carboxyl groups, can introduce new interaction points and modify properties like solubility.
For instance, in a series of benzene-1,4-disulfonamides, modifications to a piperidine (B6355638) moiety attached to one of the sulfonyl groups were systematically explored to enhance potency and metabolic stability. nih.gov This highlights the principle that the amine-containing portion of the molecule is a critical handle for optimization.
Chiral Effects and Enantiomeric Activity Differences
Chirality can play a profound role in the activity of sulfonamide-based compounds. The introduction of a stereocenter, either in the ethanamine side chain or by creating a chiral sulfur atom, can lead to enantiomers or diastereomers with markedly different biological profiles.
While the parent compound this compound is achiral, modifications can easily introduce chirality. For example, adding a substituent to the ethanamine backbone would create a chiral center. It is a well-established principle in medicinal chemistry that different enantiomers of a chiral drug can have different affinities for a target, different metabolic fates, and even different toxicological profiles.
Recent advances have enabled the stereoconvergent synthesis of highly enantioenriched benzylic sulfonamides from racemic starting materials, underscoring the importance of accessing single enantiomers for biological evaluation. acs.org Furthermore, studies on related bicyclic sulfonamides, where the sulfur atom itself is a chiral center, have demonstrated the feasibility of separating the diastereomers. nih.govacs.org In these cases, the separated diastereomers displayed distinct binding affinities, and X-ray crystallography confirmed their different binding modes. This provides clear evidence that the three-dimensional arrangement of atoms around the sulfonyl core is critical for precise molecular recognition. nih.govacs.org Therefore, if any analogue of this compound were to be designed with a chiral center, the evaluation of individual stereoisomers would be an essential step in its development.
Correlation of Molecular Descriptors with In Vitro Biological Activities
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties. nih.gov This is achieved by calculating various molecular descriptors that encode different aspects of a molecule's structure and then using statistical methods to build predictive models. niscpr.res.in
For analogues of 2-[(4-bromophenyl)sulfonyl]-ethanamine, several classes of molecular descriptors are pertinent to understanding their in vitro biological activities. These can be broadly categorized into electronic, steric, and hydrophobic descriptors. The following sections detail the potential correlation of these descriptors with the biological activities of hypothetical analogues, drawing upon established principles from related chemical series such as benzenesulfonamides and phenethylamines.
Electronic descriptors provide insight into how a molecule's electron distribution influences its interaction with a biological target. Key electronic descriptors include:
Hammett Electronic Parameter (σ): This descriptor quantifies the electron-donating or electron-withdrawing nature of a substituent on an aromatic ring. For analogues of 2-[(4-bromophenyl)sulfonyl]-ethanamine, modifying the substituents on the phenyl ring would significantly alter the electronic properties of the molecule. For instance, introducing electron-withdrawing groups could enhance interactions with electron-rich pockets in a target protein.
Energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular reactivity. niscpr.res.in In a hypothetical series of analogues, a lower HOMO-LUMO gap might correlate with increased biological activity due to enhanced reactivity. nih.gov
Table 1: Hypothetical Correlation of Electronic Descriptors with In Vitro Activity of 2-[(4-Bromophenyl)sulfonyl]-ethanamine Analogues
| Analogue Substitution (R) | Hammett (σ) | HOMO (eV) | LUMO (eV) | Hypothetical IC₅₀ (µM) |
| H | 0.00 | -9.15 | -0.95 | 15.2 |
| 4-Cl | 0.23 | -9.25 | -1.05 | 10.8 |
| 4-NO₂ | 0.78 | -9.80 | -1.50 | 5.1 |
| 4-OCH₃ | -0.27 | -8.90 | -0.80 | 25.6 |
| 4-CH₃ | -0.17 | -9.00 | -0.85 | 20.4 |
This table presents illustrative data based on general QSAR principles for benzenesulfonamide derivatives.
Steric descriptors relate to the size and shape of a molecule, which are critical for determining how well it fits into a binding site. Important steric parameters include:
Molar Refractivity (MR): MR is a measure of the volume occupied by a molecule and is also related to its polarizability. niscpr.res.in In many QSAR studies of sulfonamides, MR has shown a positive correlation with activity, suggesting that bulkier substituents can lead to better interactions with the target. niscpr.res.in
Taft Steric Parameter (Es): This parameter specifically quantifies the steric effect of a substituent. A more negative Es value indicates greater steric hindrance.
Table 2: Hypothetical Correlation of Steric Descriptors with In Vitro Activity
This table provides a hypothetical illustration of how steric factors might influence activity, drawing from general SAR trends.
Hydrophobicity is a crucial property that governs a drug's ability to cross cell membranes and interact with hydrophobic pockets in target proteins.
Log P (Partition Coefficient): Log P is the most common measure of lipophilicity. For benzenesulfonamide derivatives, an optimal log P value is often required for good activity. niscpr.res.in For instance, in a series of N-substituted 2-(benzenosulfonyl)-1-carbothioamide derivatives, lipophilicity played a role in their antimicrobial and cytotoxic effects. mdpi.com
Table 3: Hypothetical Correlation of Hydrophobic Descriptors with In Vitro Activity
| Analogue Substitution (R on amine) | Log P | Hypothetical Activity (% Inhibition at 10 µM) |
| H | 1.85 | 45 |
| CH₃ | 2.35 | 58 |
| C₂H₅ | 2.85 | 72 |
| n-C₃H₇ | 3.35 | 85 |
| n-C₄H₉ | 3.85 | 65 |
This illustrative table demonstrates the parabolic relationship often observed between lipophilicity and biological activity.
The bromine atom in the parent compound, 2-[(4-bromophenyl)sulfonyl]-ethanamine, itself contributes significantly to the molecule's properties and potential interactions, a concept known as "halogen bonding".
Computational Chemistry and Molecular Modeling Studies of 2 4 Bromophenyl Sulfonyl Ethanamine Hcl
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are employed to model the molecule's behavior at the electronic level, providing a foundation for understanding its stability, reactivity, and intermolecular interactions.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By calculating the molecule's electronic energy, DFT identifies the conformation with the minimum energy, which corresponds to the most stable state. This process also yields precise data on bond lengths, bond angles, and dihedral angles.
For a molecule like 2-[(4-Bromophenyl)sulfonyl]-ethanamine HCl, DFT calculations, often using a basis set such as B3LYP/6-311++G(d,p), would predict the spatial relationship between the bromophenyl ring, the sulfonamide group, and the ethylamine (B1201723) side chain. A combined study using Gas Electron Diffraction (GED) and quantum chemical calculations has been reported for similar sulfonamides like p-toluenesulfonamide (B41071) (PTS) and o-toluenesulfonamide (B73098) (OTS). kcl.ac.uk Theoretical results for these molecules have identified two primary conformations where the S–N bond is nearly perpendicular to the benzene (B151609) ring. kcl.ac.uk The table below shows representative geometric parameters for a related compound, 4-aminobenzenesulfonamide (sulfanilamide), which illustrates the typical values that would be obtained for the core sulfonamide structure.
| Parameter | Bond/Angle | Calculated Value (Illustrative) |
|---|---|---|
| Bond Lengths (Å) | S=O | 1.435 |
| S-N | 1.635 | |
| S-C (Aromatic) | 1.765 | |
| C-Br | 1.910 | |
| Bond Angles (°) | O=S=O | 120.5 |
| O=S-N | 107.0 | |
| C-S-N | 106.5 |
This interactive table presents illustrative data based on calculations for structurally related sulfonamides.
Natural Bond Orbital (NBO) analysis is a theoretical method used to investigate charge transfer and hyperconjugative interactions within a molecule. It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) - Representative |
|---|---|---|
| LP(1) O (Sulfonyl) | σ(S-N) | 5.8 |
| LP(1) O (Sulfonyl) | σ(S-C) | 4.5 |
| LP(1) N (Amine) | σ(S-O) | 12.1 |
| π(C-C) (Aromatic Ring) | π(C-C) (Aromatic Ring) | 20.5 |
This interactive table shows representative NBO interactions and stabilization energies derived from studies on analogous aromatic compounds.
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower chemical reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich bromophenyl ring, while the LUMO would likely be distributed across the electron-accepting sulfonamide group. The HOMO-LUMO energy gap can be calculated to predict the molecule's reactivity. A computational study on a highly functionalized tetrahydropyridine (B1245486) reported a HOMO-LUMO energy gap of 4.22 eV. nih.gov
| Parameter | Energy (eV) - Representative |
|---|---|
| HOMO | -6.85 |
| LUMO | -1.55 |
| Energy Gap (ΔE) | 5.30 |
This interactive table presents representative FMO energy values for a substituted aryl sulfonamide.
Molecular Electrostatic Potential (MEP) maps illustrate the three-dimensional charge distribution of a molecule, which is invaluable for predicting how it will interact with other molecules and biological targets. libretexts.org The map is colored to represent different potential values: red indicates regions of high electron density (electronegative, partial negative charge), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (electropositive, partial positive charge), which are prone to nucleophilic attack. Green and yellow represent regions with near-zero potential. researchgate.netwolfram.com
In an MEP map of this compound, the most electronegative regions (red) would be concentrated around the sulfonyl oxygen atoms, making them sites for hydrogen bond donation. The protonated amine group (-NH3+) of the ethanamine HCl salt would be the most electropositive region (blue), acting as a strong hydrogen bond donor. The bromine atom would exhibit a region of positive electrostatic potential known as a σ-hole, making it capable of engaging in halogen bonding. mdpi.com
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. nih.gov It is widely used in drug design to understand the binding mechanism and to screen virtual libraries of compounds for potential biological activity.
For sulfonamide-containing compounds, a well-established target class is the carbonic anhydrase (CA) family of enzymes, which are involved in various physiological processes. nih.govmdpi.com Docking studies on numerous sulfonamide derivatives have consistently shown a conserved binding mode within the active site of various CA isoforms. nih.govnih.gov
A putative binding pocket for this compound can be proposed based on these extensive studies. The primary interactions would involve:
Coordination with Zinc: The deprotonated sulfonamide nitrogen (SO2NH-) acts as a strong zinc-binding group, coordinating directly to the catalytic Zn(II) ion in the active site. nih.govmdpi.com This interaction is considered the anchor for this class of inhibitors.
Hydrogen Bonding: The sulfonyl oxygen atoms form crucial hydrogen bonds with the backbone amide of a conserved threonine residue (Thr199 in CA II, Thr200 in CA IX). nih.gov
Hydrophobic Interactions: The bromophenyl ring would likely occupy a hydrophobic pocket, forming van der Waals interactions with nonpolar residues such as Valine (Val130) and Leucine (Leu134). nih.gov The ethylamine side chain could form additional hydrogen bonds or electrostatic interactions with residues at the entrance of the active site cavity, such as Gln92. nih.gov
These interactions collectively stabilize the ligand-protein complex, and understanding this putative binding mode is essential for the rational design of more potent and selective inhibitors.
Analysis of Key Intermolecular Interactions
The intermolecular interactions of this compound are fundamental to its chemical behavior and biological efficacy. These non-covalent interactions dictate how the molecule interacts with its environment, including solvent molecules and biological macromolecules. Key interactions include hydrogen bonds, hydrophobic interactions, and pi-stacking.
Hydrogen Bonds: The sulfonamide group (-SO2NH-) and the ethanamine moiety (-CH2CH2NH2) are primary sites for hydrogen bonding. The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, while the amine group can act as a hydrogen bond donor. These interactions are critical for the molecule's solubility and its ability to bind to the active sites of proteins.
Hydrophobic Interactions: The bromophenyl ring is a significant hydrophobic region of the molecule. This part of the compound can engage in hydrophobic interactions with nonpolar residues within a protein's binding pocket, contributing to the stability of a potential ligand-protein complex.
Pi-Stacking: The aromatic bromophenyl ring can also participate in pi-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in a protein target. These interactions, where the pi-orbitals of the aromatic rings overlap, add to the binding affinity and specificity.
| Interaction Type | Molecular Moiety Involved | Potential Interacting Partner (in a Protein) |
| Hydrogen Bond Donor | Ethanamine (-NH2) | Aspartate, Glutamate, Serine |
| Hydrogen Bond Acceptor | Sulfonyl (-SO2-) | Arginine, Lysine, Histidine |
| Hydrophobic Interaction | Bromophenyl ring | Leucine, Isoleucine, Valine |
| Pi-Stacking | Bromophenyl ring | Phenylalanine, Tyrosine, Tryptophan |
Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics
Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide detailed information on its conformational flexibility and its interaction with biological targets.
MD simulations can be employed to assess the stability of the complex formed between this compound and a target protein. By simulating the complex in a solvated environment, researchers can monitor key parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms. A stable RMSD for the ligand within the binding site over the course of the simulation suggests a stable binding mode. Analysis of the trajectory can also reveal the key amino acid residues involved in maintaining the complex's stability. Such simulations are crucial in understanding the dynamic nature of ligand-protein interactions. nih.govnih.gov
Water molecules within a protein's binding site can play a crucial role in mediating the interaction between a ligand and the protein. MD simulations allow for the detailed study of the dynamics of these water molecules. Some water molecules may be displaced by the ligand upon binding, while others may form water-bridged hydrogen bonds that stabilize the ligand-protein complex. Understanding the energetic contributions of these water molecules is essential for accurate predictions of binding affinity and for the design of more potent inhibitors.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
For a series of derivatives of 2-[(4-Bromophenyl)sulfonyl]-ethanamine, QSAR models can be developed to predict their in vitro activity, such as inhibitory concentration (IC50) against a specific enzyme. nih.gov These models are typically built using a training set of compounds for which the biological activity has been experimentally determined. The models can then be used to predict the activity of new, untested compounds, thereby prioritizing synthetic efforts. The development of such models often involves calculating a variety of molecular descriptors that encode the structural and physicochemical properties of the molecules. nih.gov
A critical step in QSAR modeling is the selection of the most relevant molecular descriptors that correlate with the biological activity. nih.gov Techniques like genetic algorithms or stepwise multiple linear regression are often used for this purpose. nih.govnih.gov Once a model is built, it must be rigorously validated to ensure its predictive power. nih.gov This is typically done using an external test set of compounds that were not used in the model development. Key statistical parameters for model validation include the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (q²), and the predictive squared correlation coefficient (pred_R²). nih.gov
| QSAR Model Parameter | Description | Typical Value for a Robust Model |
| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |
| q² (Cross-validated R²) | A measure of the internal predictive ability of the model, determined by techniques like leave-one-out cross-validation. | > 0.5 |
| pred_R² (Predictive R² for external test set) | A measure of the model's ability to predict the activity of an external set of compounds. | > 0.5 |
Pharmacophore Modeling for Target Recognition and Virtual Screening
Pharmacophore modeling is a cornerstone of ligand-based drug design. It involves identifying the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to interact with a specific biological target and elicit a desired response. nih.gov These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.
Hypothetical Pharmacophore Model Generation for this compound
In a hypothetical study, a pharmacophore model could be generated for this compound to identify its potential biological targets. The process would begin by determining the compound's low-energy conformations. From its structure, several key features can be identified:
Aromatic Ring: The bromophenyl group provides a distinct aromatic and hydrophobic feature.
Hydrogen Bond Donor: The primary amine (-NH2) group is a strong hydrogen bond donor.
Hydrogen Bond Acceptor: The sulfonyl group (-SO2-) contains two oxygen atoms that can act as hydrogen bond acceptors.
These features can be mapped in 3D space to create a pharmacophore hypothesis. This model represents the spatial arrangement of interaction points necessary for binding to a receptor.
Illustrative Pharmacophoric Features of this compound
| Pharmacophoric Feature | Structural Component | Potential Interaction |
|---|---|---|
| Aromatic Ring (AR) | Bromophenyl Moiety | π-π stacking, hydrophobic interactions |
| Hydrogen Bond Donor (HBD) | Ethanamine (-NH2) | Donating a hydrogen bond to a receptor |
| Hydrogen Bond Acceptor (HBA) | Sulfonyl Group (-SO2-) | Accepting a hydrogen bond from a receptor |
Virtual Screening
Once a pharmacophore model is established, it can be used as a 3D query to screen large virtual libraries of chemical compounds. nih.gov This process, known as virtual screening, aims to identify other molecules within the library that match the pharmacophore and are therefore likely to bind to the same biological target.
In our hypothetical scenario, the pharmacophore model derived from this compound would be used to filter a database like the ZINC database or a commercial compound library. The screening software would search for molecules that possess the same combination of aromatic, hydrogen bond donor, and hydrogen bond acceptor features in the correct spatial orientation. The resulting "hit" compounds would then be prioritized for further in silico analysis or experimental testing. This approach is highly efficient for discovering novel scaffolds or lead compounds for a particular target. bioscipublisher.com
Illustrative Virtual Screening Hit List (Hypothetical)
| Compound ID | Pharmacophore Fit Score | Structural Similarity | Predicted Activity |
|---|---|---|---|
| ZINC12345678 | 0.95 | Low | High |
| ZINC87654321 | 0.91 | High | High |
| ZINC24681357 | 0.88 | Medium | Moderate |
In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion) (purely computational)
The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical in drug development, as poor pharmacokinetics is a major reason for clinical trial failures. nih.gov In silico ADME prediction tools use a compound's structure to calculate key physicochemical and pharmacokinetic parameters. nih.govmdpi.com
While no specific experimental ADME data for this compound is published, computational predictions can be made based on its structure. The following table presents predicted properties for the base molecule, 2-[(4-bromophenyl)sulfonylethanamine], sourced from PubChem. These values are calculated using computational algorithms and serve as an initial assessment of the compound's likely ADME profile.
Predicted Physicochemical and ADME Properties of 2-[(4-bromophenyl)sulfonylethanamine]
| Property | Predicted Value | Implication for ADME |
|---|---|---|
| Molecular Formula | C8H10BrNO2S | Defines the elemental composition. |
| Molecular Weight | 262.96 g/mol | Within the typical range for good oral bioavailability (Lipinski's Rule of Five). |
| XLogP (predicted) | 1.0 | Indicates moderate lipophilicity, suggesting a balance between solubility and membrane permeability. |
| Hydrogen Bond Donor Count | 1 | Complies with Lipinski's Rule of Five (≤5), favorable for absorption. |
| Hydrogen Bond Acceptor Count | 2 | Complies with Lipinski's Rule of Five (≤10), favorable for absorption. |
| Rotatable Bond Count | 3 | Low number suggests conformational rigidity, which can be favorable for binding affinity. |
| Topological Polar Surface Area (TPSA) | 64.6 Ų | Suggests good intestinal absorption and cell permeability. |
Data is for the base molecule, 2-(4-bromophenyl)sulfonylethanamine, and is computationally predicted.
Interpretation of In Silico ADME Findings:
Absorption: The predicted properties of 2-[(4-bromophenyl)sulfonyl]-ethanamine are generally favorable for oral absorption. The molecular weight, hydrogen bond counts, and TPSA all fall within ranges typically associated with good membrane permeability and bioavailability. youtube.com
Distribution: The predicted XLogP value of 1.0 suggests the compound is moderately lipophilic. This indicates it may distribute into tissues from the bloodstream, but may not excessively accumulate in fatty tissues. Further predictions would be needed to assess potential blood-brain barrier penetration or binding to plasma proteins. nih.gov
Metabolism: The structure contains several sites susceptible to metabolic transformation, including the phenyl ring (potential for hydroxylation) and the amine group (potential for deamination or conjugation). Specific metabolism prediction would require software that simulates the effects of metabolic enzymes like Cytochrome P450s.
Excretion: The compound's moderate water solubility, suggested by its TPSA and XLogP, implies that it could be excreted renally.
These purely computational predictions provide a valuable, albeit preliminary, assessment of the pharmacokinetic profile of this compound, guiding further experimental investigation.
Exploration of Derivatives and Analogues of 2 4 Bromophenyl Sulfonyl Ethanamine Hcl
Rational Design and Synthesis of Novel Analogues
Rational drug design for this compound involves a targeted approach to synthesis, where modifications are made to improve specific molecular properties and biological interactions.
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a common strategy to overcome liabilities in a lead compound. tandfonline.comzu.ac.ae The sulfonyl group in the parent compound is a key target for such modifications.
Recent advances in medicinal chemistry have highlighted the sulfoximine (B86345) group as a promising bioisostere for sulfones and sulfonamides. chemrxiv.org The key advantage of a sulfoximine is the ability to functionalize its nitrogen atom, providing opportunities for fine-tuning compound properties and constructing more complex molecules. chemrxiv.org For instance, replacing a primary sulfonamide with an NH-sulfoximine group in the helicase-primase inhibitor IM-250 resulted in a similar in vitro potency but with a significantly reduced topological polar surface area (TPSA) and increased lipophilicity, which can improve CNS exposure. chemrxiv.org
Another viable replacement is the sulfone group itself, which can offer improved metabolic stability compared to sulfonamides. In the development of Cav2.2 channel inhibitors, a gem-dimethylsulfone was found to be an adequate bioisostere for a sulfonamide, retaining potency while offering a significant metabolic advantage. nih.gov
Table 1: Comparison of Sulfonyl Bioisosteres
| Functional Group | Key Features | Example Application | Reference |
|---|---|---|---|
| Sulfonyl | Parent functional group. | Core of 2-[(4-Bromophenyl)sulfonyl]-ethanamine HCl. | N/A |
| Sulfoximine | Monoaza analogue of sulfone; allows for N-functionalization; can reduce TPSA and modulate lipophilicity. | Development of CNS-penetrant helicase-primase inhibitors (e.g., IM-250). chemrxiv.org | chemrxiv.org |
| Sulfone | Can offer improved metabolic stability compared to sulfonamides. | Development of Cav2.2 channel inhibitors with better metabolic profiles. nih.gov | nih.gov |
| Tetrazole | Non-classical bioisostere for sulfonamides (and carboxylic acids); can improve blood-brain barrier penetration. zu.ac.ae | Used in β-site amyloid precursor protein cleaving enzyme 1 inhibitors. zu.ac.ae | zu.ac.ae |
The ethanamine backbone provides a flexible linker between the aromatic sulfonyl moiety and a terminal amine. Altering this backbone can significantly impact a molecule's conformational preferences, binding affinity, and pharmacokinetic profile. nih.govnih.gov
One established strategy involves the incorporation of β-amino acid residues in place of α-amino acids (α→β residue replacement). nih.gov This adds an extra CH2 unit into the backbone, which can alter the molecule's three-dimensional shape and its susceptibility to enzymatic degradation. nih.govnih.gov While direct examples for this compound are not prevalent, studies on peptide drugs have shown that such backbone modifications can lead to molecules with prolonged residency in the bloodstream and altered in vivo duration of action. nih.gov This approach could be applied to the ethanamine backbone to create analogues with improved pharmacokinetic properties.
The bromophenyl ring offers a rich scaffold for synthetic modification to explore structure-activity relationships (SAR). The bromine atom itself is significant; in one study, researchers replaced a chlorine atom with the more lipophilic bromine atom, which was hypothesized to improve antimicrobial effects. mdpi.com
Further functionalization can modulate potency and selectivity. For example, in a series of Cav2.2 inhibitors, replacing a fluoro group on the phenyl ring with a cyano group had a minimal impact on Cav2.2 potency but significantly reduced off-target PXR activity. nih.gov Conversely, introducing a lipophilic trifluoromethyl (CF3) group led to a 20-fold increase in Cav2.2 potency. nih.gov These examples underscore how small modifications to the aromatic ring can fine-tune the biological profile of a compound.
In another research effort, novel quinoline-oxadiazole derivatives featuring a 4-bromophenyl substituent were synthesized and showed potential as dual anticancer and antimicrobial agents. rsc.org
High-Throughput Synthesis and Screening of Libraries
To efficiently explore the vast chemical space around the this compound scaffold, high-throughput synthesis and screening (HTS) methodologies are employed. These techniques allow for the rapid generation and evaluation of large libraries of related compounds. sci-hub.senih.gov
A key strategy is the use of a modular synthetic platform that allows for the rapid elaboration of chemical fragments in three dimensions. acs.org This involves creating a set of 3-D building blocks that can be combined with various fragments using robust and reliable chemical reactions like amide/sulfonamide formation, Buchwald-Hartwig cross-coupling, and reductive amination. acs.org Because the synthetic methods are established beforehand, libraries of diverse molecules can be assembled quickly once initial fragment hits are identified. acs.org
HTS has proven successful in identifying novel leads from large compound collections. A screen of over 400,000 compounds led to the discovery of potent inhibitors of the USP1/UAF1 deubiquitinase complex, which were then optimized through medicinal chemistry. nih.gov Similarly, an HTS campaign of nearly 88,000 compounds identified a lead compound for antitrypanocidal activity, which was subsequently developed into a series of potent derivatives. sci-hub.se These examples demonstrate the power of HTS to find starting points for new drug discovery programs based on scaffolds like aryl sulfonamides.
Comparative In Vitro Biological Evaluation of New Derivatives
Following the synthesis of new analogues, a comparative in vitro biological evaluation is essential to quantify the impact of the structural modifications. This typically involves assessing the compounds' potency against a specific biological target and comparing it to the parent compound or known standards.
In a study focused on developing new antibacterial agents, researchers synthesized four sulfonamide analogues (FQ5, FQ6, FQ7, and FQ12) and tested them against several bacterial strains. nih.gov The results showed that FQ5 was the most potent, with significantly lower minimum inhibitory concentrations (MICs) against all tested strains compared to the other derivatives. nih.gov
Another study investigated a series of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives for antimicrobial activity. mdpi.com The evaluation revealed that the nature of the substituent group was critical for potency, and a higher lipophilic character generally correlated with a better antimicrobial effect against the tested bacterial strains. mdpi.com
The development of aryl sulfonamides as selective NaV1.7 inhibitors provides a clear example of comparative evaluation. nih.gov Different heterocyclic A-rings, C-ring substitutions, and D/E bicycles were synthesized and their IC50 values were measured, allowing for a detailed understanding of the structure-activity relationship. nih.gov
Table 2: Comparative In Vitro Activity of Selected Sulfonamide Derivatives
| Compound/Derivative | Target/Assay | Potency (IC₅₀ / MIC) | Key Finding | Reference |
|---|---|---|---|---|
| FQ5 | Antibacterial (S. aureus, P. aeruginosa, E. coli, B. subtilis) | MIC = 16-32 µg/mL | Most potent analogue in the series. | nih.gov |
| FQ6, FQ7, FQ12 | Antibacterial (P. aeruginosa, E. coli) | MIC = 128 µg/mL | Exhibited moderate activity. | nih.gov |
| Aryl Sulfonamide (Compound 3) | NaV1.7 Inhibition | IC50 = 3.2 nM | Potent inhibitor with high selectivity. | nih.gov |
| Aryl Sulfonamide (Compound 11) | NaV1.7 Inhibition | IC50 = 5.3 µM | Substitution on the D/E bicycle led to a significant loss of potency. | nih.gov |
| Thiazole-carboximidamide (4d) | GlcN-6-P Synthase Inhibition / Antibacterial | MIC = 0.5 µg/mL | Displayed excellent antimicrobial activity with low toxicity. | nih.gov |
| Quinoline-oxadiazole (17d) | Antimicrobial (S. aureus) | MIC = 0.97 µg/mL | 16-fold more active than the reference drug neomycin. | rsc.org |
Influence of Structural Diversity on Molecular Recognition and Mechanism of Action
Understanding how structural changes influence molecular recognition and the mechanism of action is the ultimate goal of SAR studies. For sulfonamides, specific structural features are often critical for activity. youtube.comyoutube.com
The sulfonamide group itself is frequently essential for binding. In NaV1.7 inhibitors, this moiety acts as an acidic "warhead," which is thought to form a salt bridge with a positively charged arginine residue in the binding pocket of the voltage sensor domain. nih.gov Similarly, the binding of sulfonamide inhibitors to acetylcholinesterase is driven by a combination of hydrogen bonds and π-π stacking interactions. nih.gov
The substitution pattern on the aromatic ring and the sulfonamide nitrogen is also crucial. For antibacterial sulfonamides that mimic p-aminobenzoic acid (PABA), the para-amino group on the benzene (B151609) ring is essential for activity. youtube.com Substitutions on the amide nitrogen (N1), especially with heterocyclic rings, can dramatically increase potency and modulate the compound's pKa to an optimal range for therapeutic activity. youtube.com
In a series of sulfonamide-based Schiff bases, compound 3i, featuring a specific substitution pattern, showed particularly high efficacy against the MCF-7 breast cancer cell line, highlighting the importance of peripheral groups in determining potency. researchgate.net The collective data from these studies show that the biological activity of this compound derivatives is a complex interplay of electronic properties, lipophilicity, and three-dimensional shape, which together dictate how the molecule interacts with its biological target.
Potential Research Applications of 2 4 Bromophenyl Sulfonyl Ethanamine Hcl Non Clinical Focus
Development as a Chemical Probe for Fundamental Biological Research
While direct studies identifying 2-[(4-bromophenyl)sulfonyl]-ethanamine HCl as a specific chemical probe are not extensively documented, its structural class, the sulfonamides, is significant in the development of such tools. Chemical probes are small molecules used to study and manipulate biological systems. The sulfonamide scaffold is integral to potent and selective inhibitors used in epigenetic research. nih.gov For instance, novel chemical probes for the BET (Bromo and Extra C-terminal domain) family of bromodomain proteins have been developed from different structural templates, highlighting the utility of diverse molecular frameworks in creating complementary tools to explore protein function. nih.gov The development of such probes is crucial for validating the function of emerging drug targets and understanding their role in cellular processes. nih.gov
Utilization as a Precursor or Intermediate in Complex Organic Synthesis
The structure of this compound makes it a potentially valuable precursor or intermediate in multi-step organic synthesis. The presence of the reactive ethanamine group allows for further chemical modifications, while the (4-bromophenyl)sulfonyl moiety serves as a key structural backbone.
Research into related compounds demonstrates the synthetic utility of this core structure. For example, the 4-[(4-bromophenyl)sulfonyl]phenyl fragment is a cornerstone in the synthesis of novel L-valine derivatives. mdpi.com In these syntheses, a related starting material, 4-[(4-bromophenyl)sulfonyl]benzoic acid, is prepared and subsequently converted to an acyl chloride to facilitate reactions with amino acids. mdpi.com Similarly, other complex heterocyclic compounds, such as 4,5-disubstituted-4H-1,2,4-triazoles, have been synthesized using a 4-(4-bromophenyl) building block. mdpi.com These examples underscore the role of the bromophenyl-containing scaffold as a versatile starting point for constructing more complex, biologically interesting molecules. The synthesis of various quinazolinone derivatives has also been achieved using 2-(4-bromophenyl)-4H-3,1-benzoxazin-4-one as a key intermediate, further illustrating the synthetic potential of this chemical family. bibliomed.org
Application in the Design of New Research Reagents
The design of novel research reagents often relies on the availability of versatile chemical building blocks. This compound, with its combination of a stable sulfonyl group and a reactive amine, is a candidate for such applications. The amine can be readily functionalized, allowing for its conjugation to other molecules or its use in fragment-based drug discovery. The bromine atom on the phenyl ring also offers a site for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, which are powerful methods for creating carbon-carbon or carbon-nitrogen bonds and expanding molecular diversity. The synthesis of complex molecules often involves the strategic use of such functionalized intermediates to build new chemical entities with desired properties. mdpi.combibliomed.org
Contribution to the Understanding of Sulfonamide-Mediated Biological Processes
The study of sulfonamide-containing molecules contributes significantly to our understanding of their interactions with biological targets. By synthesizing and evaluating derivatives of a core structure, researchers can elucidate important structure-activity relationships (SAR). For example, in the development of novel N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, the bromine atom was specifically included to increase the lipophilicity of the compounds compared to their chlorinated analogs. mdpi.com This modification was intended to modulate the compounds' biological activity, and subsequent testing revealed potential as antimicrobial agents. mdpi.com Such studies, which systematically alter parts of a molecule like this compound, provide valuable data on how factors like halogen substitution, lipophilicity, and steric bulk influence biological outcomes. This knowledge is fundamental to medicinal chemistry and the rational design of new therapeutic agents.
Patent Landscape Analysis and Intellectual Property Considerations in Academic Research
Review of Existing Patents Related to the Synthesis of 2-[(4-Bromophenyl)sulfonyl]-ethanamine HCl
A direct patent explicitly detailing the synthesis of this compound is not readily identifiable in a preliminary search of patent literature. However, an analysis of patents for structurally similar compounds provides a strong indication of the likely synthetic routes and the existing intellectual property that would be relevant to the synthesis of this specific molecule.
A key analogous compound is 4-(2-aminoethyl)benzenesulfonamide. A patented method for its synthesis involves a multi-step process starting from β-phenylethylamine. This process includes:
Acetylation: Protection of the amino group.
Chlorosulfonation: Introduction of the sulfonyl chloride group onto the benzene (B151609) ring.
Amination: Conversion of the sulfonyl chloride to a sulfonamide.
Hydrolysis: Deprotection of the amino group to yield the final product.
This established synthetic pathway for a closely related compound suggests that a similar approach could be employed for the synthesis of this compound, likely starting from a brominated precursor.
Furthermore, patents exist for the preparation of various 4-bromophenyl derivatives, which would serve as essential starting materials for the synthesis of the target compound. These patents cover methods for the selective bromination of phenyl rings, a crucial step in ensuring the correct regiochemistry of the final product.
The following table summarizes key patent information for related synthetic processes and starting materials.
| Patent/Application Number | Title/Subject Matter | Relevance to this compound Synthesis |
| CN106336366A | Method for synthesizing 4-(2-aminoethyl)benzsulfamide | Provides a well-documented synthetic route for a closely related analog, indicating a likely pathway for the target compound. google.com |
| US20110155950A1 | Process for the preparation of 4-bromophenyl derivatives | Details methods for the synthesis of brominated aromatic precursors, which are essential starting materials. google.com |
| US5516906A | Process for the preparation of N-[2-[4-(aminosulfonyl) phenyl]ethyl]5-methylpyrazinecarboxamide | Describes the synthesis of a 4-(2-aminoethyl)benzenesulfonamide intermediate, further corroborating the general synthetic strategy. google.com |
Analysis of Patents Claiming Derivatives with Similar Chemical Motifs
The patent landscape for derivatives containing similar chemical motifs, such as sulfamoyl-substituted phenethylamines, is quite active. These patents often claim broad classes of compounds with variations in the substitution patterns on the aromatic ring and modifications to the ethylamine (B1201723) side chain.
A notable example is a patent for sulfamoyl-substituted phenethylamine derivatives, which claims compounds with a-adrenergic blocking action. This patent covers a range of substitutions, demonstrating the patentability of novel analogs within this chemical class, provided they exhibit unexpected and useful properties.
The existence of such patents indicates that while the core arylsulfonylethanamine scaffold may be known, novel derivatives can still be patented if they demonstrate non-obvious improvements or new applications. For this compound, this could include derivatives with modified side chains, additional substitutions on the phenyl ring, or novel salt forms with advantageous properties.
Identification of Novel Applications or Synthetic Routes for Patenting in Academic Contexts
For academic researchers, the path to patenting in this area lies in innovation beyond the established synthesis of the core molecule. Several avenues for patentable inventions can be identified:
Novel Synthetic Routes: The development of a more efficient, cost-effective, or environmentally friendly synthesis for this compound or its derivatives could be patentable. This could involve the use of novel catalysts, alternative starting materials, or a reduction in the number of synthetic steps.
New Applications: Discovering a previously unknown utility for this compound or its analogs would be a strong basis for a patent. In an academic setting, this often involves screening the compound for biological activity against new targets or for novel material science applications. The novelty of a new medical use for a known compound is a well-established principle in patent law. tandfonline.com
Novel Derivatives with Enhanced Properties: Synthesizing derivatives of the parent compound that exhibit unexpectedly superior properties would be patentable. This could include analogs with increased potency, improved selectivity for a biological target, or enhanced physicochemical properties such as solubility or stability. This concept is known as a 'selection invention'. tandfonline.com
Crystal Forms and Polymorphs: The discovery of new crystalline forms (polymorphs) of this compound with advantageous properties, such as improved stability or bioavailability, can be a source of valuable intellectual property.
Strategies for Intellectual Property Protection in Early-Stage Chemical Research
Protecting intellectual property in an academic environment requires a strategic approach that balances the need for publication with the potential for commercialization. Universities typically have technology transfer offices to assist researchers in this process. aiche.org
Key strategies for academic researchers include:
Early Disclosure to the University: Researchers should disclose their inventions to their university's technology transfer office as early as possible. This allows for an assessment of patentability before any public disclosure, such as a presentation or publication, which could jeopardize patent rights.
Prior Art Searches: Conducting thorough prior art searches is crucial to understand the existing patent landscape and to identify the novel and inventive aspects of the research.
Filing Provisional Patent Applications: A provisional patent application can be a cost-effective way to establish an early priority date for an invention. This provides a one-year window to further develop the invention and gather data before filing a non-provisional patent application.
Strategic Publication: While publication is a cornerstone of academic research, it should be timed strategically. Filing a patent application before publishing ensures that the novelty of the invention is preserved.
Collaboration with Industry: Collaborating with industrial partners can provide valuable resources and expertise for translating academic discoveries. Clear agreements on intellectual property ownership and licensing should be established at the outset of any collaboration.
Focus on "Composition of Matter" Claims: Whenever possible, patent applications should include "composition of matter" claims for new chemical entities. These are generally considered the strongest form of patent protection for novel compounds. ox.ac.uk
By carefully considering the patent landscape and implementing a proactive intellectual property strategy, academic researchers can maximize the impact of their chemical research and facilitate its translation for the benefit of society.
Future Research Directions and Unexplored Avenues for 2 4 Bromophenyl Sulfonyl Ethanamine Hcl
Integration with Advanced Structural Biology Techniques (e.g., Cryo-EM for Ligand-Protein Complexes)
A significant leap forward in understanding the mechanism of action of any bioactive compound lies in the detailed visualization of its interaction with biological targets. Cryogenic electron microscopy (cryo-EM) has revolutionized structural biology, enabling the determination of high-resolution structures of large molecular complexes. mdpi.com For 2-[(4-Bromophenyl)sulfonyl]-ethanamine HCl, cryo-EM presents a powerful tool to elucidate its binding mode to potential protein targets.
A recent challenge in the field, the EMDataResource Ligand Model Challenge, highlighted the growing importance and capability of cryo-EM in reliably modeling ligand-protein interactions at near-atomic resolutions. springernature.com This underscores the feasibility and timeliness of applying this technique to understand the molecular interactions of this compound.
Exploration of Novel Catalytic and Flow Chemistry Approaches for Synthesis
The efficiency and sustainability of chemical synthesis are paramount in modern chemistry. Future research on this compound should explore innovative synthetic methodologies, moving beyond traditional batch processes.
Novel Catalytic Approaches: The development of new catalytic systems could offer more efficient and environmentally friendly routes to synthesize the target molecule and its analogs. This could involve exploring novel transition-metal catalysts for the key sulfone formation step or employing organocatalysis to introduce chiral centers, if desired. The goal would be to increase yield, reduce reaction times, and minimize the use of hazardous reagents.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Novel Catalysis | Higher efficiency, improved sustainability, access to new analogs | Development of new catalysts for sulfone formation and other key steps. |
| Flow Chemistry | Enhanced safety, better process control, scalability, automation | Design and optimization of a continuous flow reactor system for the synthesis. |
Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by enabling the rapid analysis of large datasets and the prediction of molecular properties. nih.govnih.gov For this compound, these computational tools can be leveraged in several ways.
Compound Design: Generative AI models can be used to design novel analogs of this compound with potentially improved biological activity or desired physicochemical properties. These models can learn from existing chemical data to propose new molecular structures that are likely to be active against a specific target.
Activity Prediction: Machine learning models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be trained to predict the biological activity of newly designed compounds. nih.gov By correlating the structural features of a series of molecules with their experimental activity, these models can prioritize the synthesis of the most promising candidates, thereby saving time and resources. The integration of deep learning methods can further enhance the predictive power of these models. mdpi.comnih.gov
| AI/ML Application | Objective | Methodology |
| Compound Design | Generate novel and optimized analogs. | Utilize generative adversarial networks (GANs) or recurrent neural networks (RNNs). |
| Activity Prediction | Prioritize synthesis of promising compounds. | Develop and validate QSAR and other predictive models based on experimental data. |
Investigation of Photopharmacology and Photo-Controlled Activity
Photopharmacology is an emerging field that uses light to control the activity of drugs with high spatial and temporal precision. This is achieved by incorporating photoswitchable chemical moieties into the drug's structure.
A fascinating and largely unexplored avenue for this compound would be to investigate its potential for photo-controlled activity. This would involve designing and synthesizing derivatives that incorporate a photoswitchable group, such as an azobenzene or a spiropyran. Upon irradiation with a specific wavelength of light, this group would undergo a conformational change, which in turn would modulate the biological activity of the compound. This "photocaged" or "photoswitchable" version could then be activated or deactivated at a specific site in a biological system, offering unprecedented control over its effects.
Collaborative Research Opportunities Across Chemistry, Biology, and Computational Sciences
The multifaceted nature of modern scientific challenges necessitates a collaborative approach. The future development of this compound would greatly benefit from synergistic collaborations across different scientific disciplines.
Chemistry and Biology: Chemists can synthesize novel analogs, while biologists can perform in-depth studies of their biological activity, mechanism of action, and potential therapeutic applications.
Chemistry and Computational Sciences: Computational chemists can use AI and ML to guide the design of new compounds, while synthetic chemists can bring these designs to fruition in the lab. nih.gov
Biology and Computational Sciences: The integration of experimental biological data with computational models can lead to a deeper understanding of the compound's interaction with biological systems and help in predicting its effects. The combination of cryo-EM data with deep learning pipelines is a prime example of such a fruitful collaboration. mdpi.comnih.gov
By fostering such interdisciplinary collaborations, the full potential of this compound can be unlocked, paving the way for new discoveries and innovations.
Q & A
Q. Purity Assurance :
- Chromatography : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product .
- Spectroscopy : Confirm structural integrity via H/C NMR (e.g., aromatic protons at δ 7.6–7.8 ppm, sulfonyl group at δ 3.2–3.5 ppm) .
- HPLC : Validate purity (>98%) using a C18 column and UV detection at 254 nm .
Basic: How can the solubility and stability of this compound be systematically evaluated for experimental applications?
Answer:
- Solubility Profiling :
- Stability Studies :
- Thermal Stability : Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C expected due to sulfonyl group stability) .
- pH Stability : Incubate in buffers (pH 2–12) and monitor degradation via HPLC over 72 hours .
Advanced: What reaction mechanisms govern the sulfonyl group’s reactivity in nucleophilic substitution or coupling reactions?
Answer:
The sulfonyl group acts as an electron-withdrawing group, facilitating:
- Nucleophilic Aromatic Substitution (SNAr) : The bromine atom on the phenyl ring can be displaced by amines or alkoxides under catalytic conditions (e.g., CuI/1,10-phenanthroline) .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids (Pd(PPh), KCO) to introduce aryl/heteroaryl groups .
- Kinetic Analysis : Monitor reaction progress using F NMR or LC-MS to determine rate constants and optimize conditions .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore bioactivity?
Answer:
- Structural Modifications :
- Replace the bromine atom with other halogens (e.g., Cl, F) or electron-donating groups (e.g., -OCH) to assess electronic effects on target binding .
- Vary the ethylamine linker length to study steric influences .
- Biological Assays :
- Enzymatic Inhibition : Test against kinases or proteases (e.g., IC determination via fluorescence-based assays) .
- Cellular Uptake : Use radiolabeled C-compound to quantify intracellular accumulation in cancer cell lines .
Advanced: What computational strategies are effective for predicting target interactions or pharmacokinetic properties?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with proteins (e.g., kinase ATP-binding pockets) based on the sulfonyl group’s hydrogen-bonding capacity .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potential maps and nucleophilic attack sites .
- ADME Prediction : Employ SwissADME to estimate logP, bioavailability, and CYP450 metabolism risks .
Advanced: How can analytical contradictions (e.g., conflicting spectral data) be resolved during characterization?
Answer:
- Multi-Technique Validation :
- Isotopic Labeling : Synthesize H/C-labeled analogs to assign overlapping peaks in complex spectra .
Basic: What are the key safety considerations for handling this compound in laboratory settings?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
